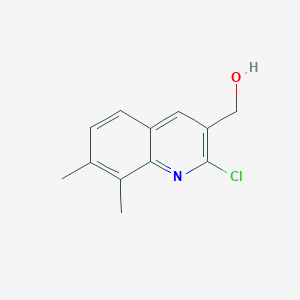

(2-Chloro-7,8-dimethylquinolin-3-yl)methanol

Description

Properties

IUPAC Name |

(2-chloro-7,8-dimethylquinolin-3-yl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12ClNO/c1-7-3-4-9-5-10(6-15)12(13)14-11(9)8(7)2/h3-5,15H,6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHIYRBIKPINREI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=NC(=C(C=C2C=C1)CO)Cl)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90640651 | |

| Record name | (2-Chloro-7,8-dimethylquinolin-3-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90640651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1017429-47-8 | |

| Record name | (2-Chloro-7,8-dimethylquinolin-3-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90640651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Chloro-7,8-dimethylquinolin-3-yl)methanol typically involves the following steps:

Formation of the Quinoline Ring: The quinoline ring system can be synthesized through various methods, including the Skraup synthesis, Friedländer synthesis, and Doebner-Miller reaction. These methods involve the cyclization of aniline derivatives with carbonyl compounds under acidic or basic conditions.

Methylation: The methyl groups at the 7 and 8 positions can be introduced through alkylation reactions using methyl iodide or dimethyl sulfate in the presence of a base such as potassium carbonate.

Industrial Production Methods: Industrial production of (2-Chloro-7,8-dimethylquinolin-3-yl)methanol may involve large-scale synthesis using optimized reaction conditions and continuous flow processes to ensure high yield and purity. The use of automated reactors and advanced purification techniques such as chromatography and crystallization can further enhance the efficiency of production.

Chemical Reactions Analysis

Types of Reactions: (2-Chloro-7,8-dimethylquinolin-3-yl)methanol undergoes various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The compound can undergo reduction reactions to form corresponding alcohols or amines using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The chlorine atom at the 2-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide in acidic or basic media.

Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base or catalyst.

Major Products Formed:

Oxidation: Formation of carboxylic acids or aldehydes.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted quinoline derivatives with various functional groups.

Scientific Research Applications

Pharmaceutical Development

The primary application of (2-Chloro-7,8-dimethylquinolin-3-yl)methanol lies in pharmaceutical development . Its structural features allow it to interact with various biological targets, making it a candidate for drug discovery. Research has indicated that derivatives of this compound may possess antimicrobial , anticancer , and anti-inflammatory properties.

Studies have shown that (2-Chloro-7,8-dimethylquinolin-3-yl)methanol exhibits interactions with biological targets that are crucial for pharmacodynamics. For instance, it may act as an inhibitor of specific enzymes or receptors involved in disease pathways.

| Biological Activity | Target | Potential Application |

|---|---|---|

| Antimicrobial | Bacterial enzymes | Treatment of infections |

| Anticancer | c-Met pathway inhibitors | Cancer therapy |

| Anti-inflammatory | Cytokine production | Treatment of inflammatory diseases |

Organic Synthesis

In organic chemistry, (2-Chloro-7,8-dimethylquinolin-3-yl)methanol serves as a valuable intermediate for synthesizing more complex molecules. Its unique chemical structure facilitates various reactions, including:

- Nucleophilic substitutions

- Oxidation and reduction processes

These reactions are essential for developing new compounds with desired biological activities.

Antimicrobial Efficacy Study

A study evaluated the antimicrobial effectiveness of (2-Chloro-7,8-dimethylquinolin-3-yl)methanol against several bacterial strains. The results indicated significant inhibition at concentrations as low as 50 µg/mL, suggesting its potential as an antimicrobial agent.

Anti-inflammatory Investigation

In a preclinical model for arthritis, administration of this compound resulted in a marked decrease in joint swelling and pain. Histological analysis showed reduced infiltration of inflammatory cells in treated animals compared to controls.

Neuroprotective Effects

Preliminary research suggests that this compound may protect neuronal cells from oxidative stress-induced damage. In vitro assays demonstrated that (2-Chloro-7,8-dimethylquinolin-3-yl)methanol could enhance cell viability under oxidative conditions.

Mechanism of Action

The mechanism of action of (2-Chloro-7,8-dimethylquinolin-3-yl)methanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.

Interacting with Receptors: Acting as an agonist or antagonist at specific receptors, thereby influencing cellular signaling pathways.

Disrupting Cellular Functions: Interfering with the function of cellular components such as DNA, RNA, or proteins, leading to altered cellular responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Crystallographic Differences

The table below summarizes key structural and crystallographic differences between (2-Chloro-7,8-dimethylquinolin-3-yl)methanol and its analogs:

Key Observations:

- Planarity : The 7,8-dimethyl derivative exhibits the highest planarity (r.m.s. deviation = 0.003 Å), likely due to steric hindrance from the methyl groups stabilizing the planar conformation .

- Hydrogen Bonding : The 8-methoxy analog forms additional O–H⋯N bonds, enhancing crystal packing stability .

- π-π Interactions : Methoxy substituents reduce π-π stacking distances (3.578 Å vs. 3.661 Å for methyl derivatives), suggesting stronger aromatic interactions .

- Biological Activity : The 7,8-dimethyl derivative shows superior antitumor activity (IC₅₀ = 28.5 µM), likely due to enhanced lipophilicity from methyl groups improving cell membrane penetration .

Biological Activity

(2-Chloro-7,8-dimethylquinolin-3-yl)methanol is a compound belonging to the quinoline family, characterized by its unique structure that includes a chlorine atom and two methyl groups. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer research.

The molecular formula of (2-Chloro-7,8-dimethylquinolin-3-yl)methanol is C₁₂H₁₂ClN₁O. Its structure features a quinoline core, which is known for its diverse biological activities. The presence of the chlorine and methyl substituents enhances its chemical reactivity and biological profile.

The biological activity of (2-Chloro-7,8-dimethylquinolin-3-yl)methanol is primarily attributed to its ability to interact with various biological targets. Research indicates that this compound can intercalate into DNA, disrupting replication and transcription processes. Additionally, it may inhibit specific enzymes by binding to their active sites, thereby affecting metabolic pathways crucial for cell survival and proliferation.

Antimicrobial Properties

Studies have shown that (2-Chloro-7,8-dimethylquinolin-3-yl)methanol exhibits significant antimicrobial activity against various pathogenic microorganisms. Its effectiveness is particularly noted against strains of Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these pathogens indicate potent antibacterial properties, making it a candidate for further development in treating bacterial infections .

Anticancer Activity

The compound has also been investigated for its anticancer potential. In vitro studies demonstrate that (2-Chloro-7,8-dimethylquinolin-3-yl)methanol can inhibit the growth of cancer cell lines such as HeLa (human cervical cancer) and A549 (human lung carcinoma). The IC50 values suggest that the compound effectively reduces cell viability at relatively low concentrations .

Comparative Analysis with Related Compounds

To better understand the unique properties of (2-Chloro-7,8-dimethylquinolin-3-yl)methanol, a comparison with structurally similar compounds is useful:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2-Chloroquinoline | Basic quinoline structure | Used primarily as an intermediate in synthesis |

| 6-Methylquinoline | Methyl group at position 6 | Exhibits distinct antimicrobial properties |

| 7-Hydroxyquinoline | Hydroxyl group at position 7 | Notable for its antioxidant activity |

| 2-Chloro-6-methylquinolin-3-methanol | Methyl group at position 6 | Similar reactivity but different biological profile |

The unique arrangement of substituents in (2-Chloro-7,8-dimethylquinolin-3-yl)methanol may enhance its biological activity compared to these similar compounds, particularly in terms of antimicrobial and anticancer effects .

Case Studies

- Antibacterial Activity : A study examined the efficacy of (2-Chloro-7,8-dimethylquinolin-3-yl)methanol against MRSA strains. Results indicated a strong antibacterial response with MIC values significantly lower than those of standard antibiotics.

- Cancer Cell Proliferation : In another investigation focusing on the HeLa cell line, treatment with varying concentrations of (2-Chloro-7,8-dimethylquinolin-3-yl)methanol resulted in a dose-dependent decrease in cell viability, highlighting its potential as an anticancer agent .

Q & A

Q. What established synthetic routes are used to prepare (2-Chloro-7,8-dimethylquinolin-3-yl)methanol?

The compound is synthesized via the Vilsmeier-Haack reaction. A Vilsmeier-Haack adduct is first prepared using phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF) at 273 K. This intermediate reacts with N-(2,3-dimethylphenyl)acetamide at 353 K for 15 hours. The crude product is purified via recrystallization using a petroleum ether/ethyl acetate mixture .

Q. What spectroscopic and crystallographic methods validate the structure of this compound?

Single-crystal X-ray diffraction (SC-XRD) is the primary method for structural validation. Key parameters include:

- Space group: Pnma (orthorhombic system) with unit cell dimensions a = 20.4542 Å, b = 6.7393 Å, c = 7.5675 Å .

- Refinement metrics: R factor = 0.034, wR = 0.115, and a data-to-parameter ratio of 13.8 . Hydrogen atoms are placed geometrically and refined using a riding model with isotropic displacement parameters .

Q. How is purity assessed during synthesis?

Thin-layer chromatography (TLC) monitors reaction progress. Post-synthesis, recrystallization in chloroform or acetone yields high-purity crystals suitable for SC-XRD analysis .

Advanced Questions

Q. How are crystallographic data contradictions resolved during structure refinement?

Discrepancies in electron density maps or atomic positions are addressed using iterative refinement in SHELX software. For example:

Q. What challenges arise in interpreting weak intermolecular interactions in its crystal packing?

Weak π–π interactions (e.g., centroid distances of 3.766–3.798 Å) and C–H⋯π bonds stabilize the crystal lattice but require careful modeling. These are identified using ORTEP-3 for visualization and SHELXL for refinement. Residual electron density peaks (<0.3 eÅ⁻³) are evaluated to exclude artifacts .

Q. How does substituent spatial arrangement influence biological activity in quinoline derivatives?

The planarity of quinoline rings (dihedral angles <5°) and substituent positioning (e.g., chloro and methyl groups) affect binding to biological targets. For example, the title compound’s methyl groups enhance hydrophobic interactions, while the chlorinated quinoline core mimics bioactive scaffolds in antimalarial agents .

Methodological Notes

- Crystallographic Tools : SHELX (structure solution/refinement) , ORTEP-3 (graphics) , and WinGX (data processing) are critical.

- Data Validation : Cross-check refinement metrics (e.g., R factors, S values) against published benchmarks .

- Synthetic Reproducibility : Optimize reaction conditions (e.g., temperature, solvent ratios) to mitigate side products .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.